tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often focus on optimizing reaction conditions to minimize by-products and improve yield, such as using microwave irradiation for cyclocondensation reactions .
Chemical Reactions Analysis
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.
Scientific Research Applications
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
tert-Butyl 3-oxoazetidine-1-carboxylate:
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: The presence of a hydroxyethyl group in this compound can lead to different reactivity and biological activity compared to this compound.
Properties
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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